4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine
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Overview
Description
4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine is a complex organic compound that features a morpholine ring, an oxadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carbon disulfide in the presence of a base.
Thioacetylation: The oxadiazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.
Morpholine Addition: Finally, the thioacetylated oxadiazole is reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine can undergo various types of chemical reactions:
Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the morpholine ring can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine
- 4-({[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine
- 4-({[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine
Uniqueness
4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C15H17N3O4S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H17N3O4S/c1-20-12-5-3-2-4-11(12)14-16-17-15(22-14)23-10-13(19)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3 |
InChI Key |
MYKAZLOYQVDNHY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCOCC3 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCOCC3 |
Origin of Product |
United States |
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